Titanium tetrakis(4-methylpentanolate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

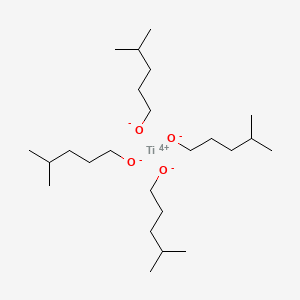

Titanium tetrakis(4-methylpentanolate) is an organometallic compound with the molecular formula C24H52O4Ti. It is a titanium(IV) complex where the titanium atom is coordinated to four 4-methylpentanolate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Titanium tetrakis(4-methylpentanolate) can be synthesized through the reaction of titanium tetrachloride with 4-methylpentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_4 + 4 \text{C}6\text{H}{13}\text{OH} \rightarrow \text{Ti}(\text{OC}6\text{H}{13})_4 + 4 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Titanium tetrakis(4-methylpentanolate) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Hydrolysis: In the presence of water, it hydrolyzes to form titanium dioxide and 4-methylpentanol.

Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or amines.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

Hydrolysis: Requires water or aqueous solutions.

Ligand Exchange: Involves other alcohols or amines under controlled conditions.

Major Products Formed

Oxidation: Titanium dioxide (TiO2)

Hydrolysis: Titanium dioxide (TiO2) and 4-methylpentanol

Ligand Exchange: New titanium alkoxides or amides depending on the reagents used.

Scientific Research Applications

Titanium tetrakis(4-methylpentanolate) has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of titanium-based materials and catalysts.

Materials Science: Employed in the preparation of titanium dioxide thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.

Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and as a component in biocompatible materials.

Industry: Utilized in the production of high-performance materials, including ceramics and composites.

Mechanism of Action

The mechanism by which titanium tetrakis(4-methylpentanolate) exerts its effects involves the coordination of the titanium center to various ligands. This coordination can influence the reactivity and stability of the compound. In catalytic applications, the titanium center can facilitate various chemical transformations by acting as a Lewis acid, thereby activating substrates and promoting reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Titanium tetrakis(isopropoxide): Another titanium(IV) alkoxide with similar applications in materials science and catalysis.

Titanium tetrakis(ethoxide): Used in the synthesis of titanium dioxide and other titanium-based materials.

Titanium tetrakis(dimethylamido): Employed in chemical vapor deposition processes for the preparation of titanium nitride and titanium dioxide films.

Uniqueness

Titanium tetrakis(4-methylpentanolate) is unique due to the presence of the 4-methylpentanolate ligands, which can impart specific properties such as solubility and reactivity. These properties can be advantageous in certain applications, such as the preparation of specialized coatings and materials .

Biological Activity

Titanium tetrakis(4-methylpentanolate) is a titanium-based compound known for its diverse applications in materials science and potential biological activities. This article delves into the biological properties of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

Titanium tetrakis(4-methylpentanolate) is categorized as a titanium alkoxide, where four 4-methylpentanolate ligands coordinate to a titanium center. The general formula can be represented as Ti O C5H11)4. This structure contributes to its unique reactivity and interaction with biological systems.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of titanium complexes, including those similar to titanium tetrakis(4-methylpentanolate). For instance, titanium(IV) complexes have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that titanium complexes could induce apoptosis in cisplatin-resistant ovarian cancer cells, suggesting a mechanism that may be applicable to titanium tetrakis(4-methylpentanolate) as well .

Table 1: Cytotoxicity of Titanium Complexes Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Titanium tetrakis(4-methylpentanolate) | A2780 (cisplatin-sensitive) | TBD | Induction of apoptosis |

| Titanium tetrakis(4-methylpentanolate) | A2780-cp (cisplatin-resistant) | TBD | Induction of apoptosis |

| Tetra-phenolato Ti(IV) complex | HT-29 (colon cancer) | 10 | Apoptosis and cell cycle arrest |

2. Antibacterial Activity

The antibacterial properties of titanium compounds are also of interest. Research indicates that certain titanium complexes exhibit moderate antibacterial activity against various strains of bacteria. In a comparative study, titanium(IV) complexes demonstrated low activity against tested organisms, suggesting that while they may not be potent antibiotics, they could still play a role in antimicrobial applications .

Table 2: Antibacterial Activity of Titanium Complexes

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Titanium tetrakis(4-methylpentanolate) | E. coli | TBD |

| Titanium tetrakis(4-methylpentanolate) | S. aureus | TBD |

| Other Ti(IV) complexes | Various | Low |

Case Study 1: Antitumor Efficacy

A study focusing on the formulation of titanium complexes into nanoparticles revealed significant antitumor efficacy. The formulated complex showed high cytotoxicity towards human ovarian cancer cells and maintained stability in biological media for extended periods . This stability is crucial for therapeutic applications as it suggests prolonged activity in physiological conditions.

Case Study 2: Hydrolytic Stability

Research has indicated that titanium complexes often suffer from rapid hydrolysis, limiting their use in clinical settings. However, advancements in the formulation of titanium compounds have led to the development of highly stable derivatives that resist hydrolysis, thus enhancing their potential as anti-tumoral agents .

Properties

CAS No. |

71965-00-9 |

|---|---|

Molecular Formula |

C24H52O4Ti |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

4-methylpentan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C6H13O.Ti/c4*1-6(2)4-3-5-7;/h4*6H,3-5H2,1-2H3;/q4*-1;+4 |

InChI Key |

FFZQNIBTALQJFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].CC(C)CCC[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.